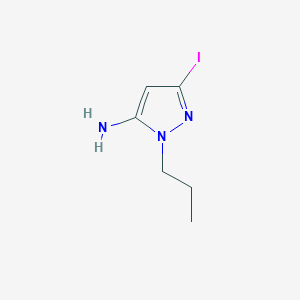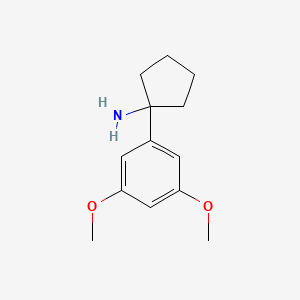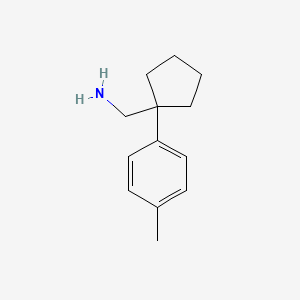
(2S)-2-amino-3-thiophen-2-ylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-thiophen-2-ylpropan-1-ol is an organic compound that features an amino group, a thiophene ring, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-thiophen-2-ylpropan-1-ol typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of thiophene-2-carbaldehyde with a chiral amine, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-thiophen-2-ylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-thiophen-2-ylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2S)-2-amino-3-thiophen-2-ylpropan-1-ol exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with proteins, while the thiophene ring can participate in π-π interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-3-phenylpropan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
(2S)-2-amino-3-methylpropan-1-ol: Similar structure but with a methyl group instead of a thiophene ring.
Uniqueness
(2S)-2-amino-3-thiophen-2-ylpropan-1-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C7H11NOS |
|---|---|
Molekulargewicht |
157.24 g/mol |
IUPAC-Name |
(2S)-2-amino-3-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H11NOS/c8-6(5-9)4-7-2-1-3-10-7/h1-3,6,9H,4-5,8H2/t6-/m0/s1 |
InChI-Schlüssel |
LKMKVVNGSUXRQB-LURJTMIESA-N |
Isomerische SMILES |
C1=CSC(=C1)C[C@@H](CO)N |
Kanonische SMILES |
C1=CSC(=C1)CC(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(butan-2-yl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742116.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11742117.png)



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742139.png)
![3-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11742156.png)
![1-(butan-2-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742159.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742163.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742167.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742168.png)
![(2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742172.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742180.png)
